3-Oxatricyclo[3.2.1.02,4]octane
Overview
Description
3-Oxatricyclo[3.2.1.02,4]octane is a bicyclic organic compound with the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . It is also known as cis-2,3-Epoxybicyclo[2.2.1]heptane This compound is characterized by its unique tricyclic structure, which includes an oxygen atom integrated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxatricyclo[3.2.1.02,4]octane can be synthesized from norbornene through an epoxidation reaction. The process involves the reaction of norbornene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to form the epoxide . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxatricyclo[3.2.1.02,4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxatricyclo[3.2.1.02,4]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxatricyclo[3.2.1.02,4]octane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- cis-2,3-Epoxybicyclo[2.2.1]heptane
- exo-2,3-Epoxynorbornane
- exo-2,3-Oxidonorbornane
Uniqueness
3-Oxatricyclo[3.2.1.02,4]octane is unique due to its tricyclic structure with an integrated oxygen atom, which imparts distinct reactivity and properties compared to other similar compounds. Its high reactivity as an epoxide and its ability to undergo various chemical transformations make it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
3-oxatricyclo[3.2.1.02,4]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNNZOOGWXZCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871884 | |
Record name | exo-2,3-Epoxynorbornane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278-74-0, 3146-39-2 | |
Record name | 3-Oxatricyclo[3.2.1.02,4]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=278-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxatricyclo(3.2.1.02,4)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000278740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norbornane, 2,3-epoxy-, exo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-Norbornene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | exo-Norbornene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | exo-2,3-Epoxynorbornane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Exo-2,3-epoxynorbornane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-oxatricyclo[3.2.1.02,4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-epoxynorbornane?
A1: 2,3-Epoxynorbornane has a molecular formula of C7H10O and a molecular weight of 110.15 g/mol.
Q2: How does the introduction of the epoxy group affect the structure of norbornane?
A2: The incorporation of the epoxy group into norbornane leads to notable changes in bond lengths and valence angles. [] These structural distortions arise from the inherent strain associated with the three-membered epoxide ring within the rigid norbornane framework. []
Q3: What spectroscopic techniques are useful for characterizing 2,3-epoxynorbornane?
A3: Researchers utilize a variety of spectroscopic methods to analyze 2,3-epoxynorbornane: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide insights into the compound's structure and stereochemistry. [, , ] * Infrared (IR) Spectroscopy: IR helps identify functional groups, including the characteristic epoxide ring vibrations. [] * Rotational Spectroscopy: This technique has been employed to determine the gas-phase structure of exo-2,3-epoxynorbornane, revealing precise bond lengths and angles. [, ]
Q4: How does the stereochemistry of 2,3-epoxynorbornane impact its reactivity?
A4: The exo and endo isomers of 2,3-epoxynorbornane exhibit different reactivities, particularly in ring-opening reactions. [] This difference stems from the steric hindrance imposed by the norbornane skeleton on the epoxide ring.
Q5: Can 2,3-epoxynorbornane undergo polymerization reactions?
A5: Yes, 2,3-epoxynorbornane can undergo cationic ring-opening polymerization. This polymerization can be achieved using initiators like triphenylmethyl hexafluoroarsenate. [] The resulting polymers exhibit low viscosities and glass transition temperatures. [] Additionally, copolymerization with tetrahydrofuran is also possible. []
Q6: What are the products formed during the reduction of 5,6-dimethylidene-exo-2,3-epoxynorbornane with metal hydrides?
A6: The reduction of 5,6-dimethylidene-exo-2,3-epoxynorbornane with metal hydrides like LiAlH4 and AlH3 results in the formation of various alcohols, including: [, ] * 5,6-Dimethylidene-exo-2-norbornanol * 2,3-Dimethylidene-anti-7-norbornanol * 6-Methyl-5-methylidene-anti-3-nortricyclanol
Q7: Has 2,3-epoxynorbornane been utilized in the synthesis of other complex molecules?
A8: Yes, the transformation of 3-oxatricyclo[3.2.1.02,4]octane-endo-6-carbonitrile, a derivative of 2,3-epoxynorbornane, using lithium aluminum hydride leads to the formation of exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane. [, ] This reaction demonstrates the potential of 2,3-epoxynorbornane derivatives as building blocks in organic synthesis.
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